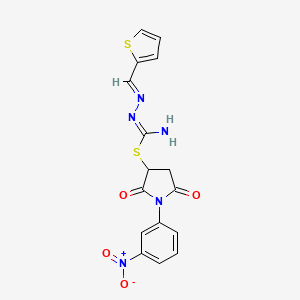
1-(4-bromo-2-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2-nitrophenyl)-1-propanone, also known as BNPP, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a yellow crystalline powder that has a molecular weight of 276.1 g/mol. BNPP has been widely used in the synthesis of various organic compounds due to its unique properties.
Scientific Research Applications
1-(4-bromo-2-nitrophenyl)-1-propanone has been widely used in scientific research for its various applications. One of the main applications of 1-(4-bromo-2-nitrophenyl)-1-propanone is in the synthesis of various organic compounds. 1-(4-bromo-2-nitrophenyl)-1-propanone is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 1-(4-bromo-2-nitrophenyl)-1-propanone has also been used in the synthesis of various fluorescent dyes that are used in biological imaging.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-1-propanone is not well understood. However, it is believed that 1-(4-bromo-2-nitrophenyl)-1-propanone acts as a nucleophile and attacks electrophilic centers in various organic compounds. This results in the formation of various intermediates, which can be further transformed into the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromo-2-nitrophenyl)-1-propanone are not well studied. However, it is believed that 1-(4-bromo-2-nitrophenyl)-1-propanone is relatively non-toxic and does not have any significant effects on human health. 1-(4-bromo-2-nitrophenyl)-1-propanone is not metabolized by the body and is rapidly eliminated from the body via the kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-bromo-2-nitrophenyl)-1-propanone is its high purity and stability. 1-(4-bromo-2-nitrophenyl)-1-propanone is a highly crystalline compound that can be easily purified using standard techniques. 1-(4-bromo-2-nitrophenyl)-1-propanone is also relatively easy to handle and can be stored for long periods of time without significant degradation. However, one of the main limitations of 1-(4-bromo-2-nitrophenyl)-1-propanone is its high cost. 1-(4-bromo-2-nitrophenyl)-1-propanone is a relatively expensive compound, which limits its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-(4-bromo-2-nitrophenyl)-1-propanone. One of the main areas of research is the development of new synthetic methods for 1-(4-bromo-2-nitrophenyl)-1-propanone. Researchers are also exploring the use of 1-(4-bromo-2-nitrophenyl)-1-propanone in the synthesis of new organic compounds with unique properties. Another area of research is the use of 1-(4-bromo-2-nitrophenyl)-1-propanone in biological imaging. Researchers are exploring the use of 1-(4-bromo-2-nitrophenyl)-1-propanone-based fluorescent dyes for imaging various biological processes. Finally, researchers are also exploring the use of 1-(4-bromo-2-nitrophenyl)-1-propanone in the development of new pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 1-(4-bromo-2-nitrophenyl)-1-propanone involves the reaction between 4-bromo-2-nitrobenzaldehyde and nitroethane in the presence of a basic catalyst such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 1-(4-bromo-2-nitrophenyl)-1-propanone. The reaction is carried out in anhydrous ethanol and requires careful temperature control to prevent side reactions.
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEETXSWHSBVLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-nitrophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1-cyano-2-(4-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5849984.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)




![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)